2-Methyl-2H-indazol-7-ol
Overview
Description
2-Methyl-2H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
2-Methyl-2H-indazol-7-ol is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of this compound could be similar to those of other indazole derivatives.
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These interactions result in anti-inflammatory effects.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) pathway, resulting in anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
The cellular effects of 2-Methyl-2H-indazol-7-ol are currently unknown. Indazole derivatives have been reported to exhibit a range of effects on cells. For example, certain indazole derivatives have been found to inhibit cell growth .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives are generally synthesized and tested under controlled laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indazole derivatives have been studied in the context of their pharmacological activities .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of indazole derivatives can be influenced by their interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of indazole derivatives can be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazol-7-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core without the need for a catalyst or solvent . Another method includes the use of copper-mediated cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis, such as using copper or palladium catalysts, is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indazole derivatives .
Scientific Research Applications
2-Methyl-2H-indazol-7-ol has diverse applications in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indazole: Another tautomeric form of indazole with similar biological activities.
2H-Indazole: The parent compound of 2-Methyl-2H-indazol-7-ol.
Benzpyrazole: A structurally related compound with a fused benzene and pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the hydroxyl group at the 7-position can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-methylindazol-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-3-2-4-7(11)8(6)9-10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFVUWPYINWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313227 | |
Record name | 2-Methyl-2H-indazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-42-8 | |
Record name | 2-Methyl-2H-indazol-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2H-indazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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